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molecular formula C10H11BrN2O B8349994 6-Bromo-2-(methoxymethyl)-1-methyl-1H-benzimidazole

6-Bromo-2-(methoxymethyl)-1-methyl-1H-benzimidazole

Cat. No. B8349994
M. Wt: 255.11 g/mol
InChI Key: FALRRVOGLXWEQV-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a solution of N-(5-bromo-2-nitrophenyl)-2-methoxy-N-methylacetamide (477 mg) in AcOH (8 ml) was added zinc (400 mg) at 0° C. The mixture was stirred at 80° C. under a dry atmosphere (CaCl2 tube) for 3 h and then at room temperature overnight. The mixture was neutralized with saturated NaHCO3 solution and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by NH silica gel column chromatography (hexane/EtOAc) to give the title compound (306 mg) as a pale yellow oil.
Name
N-(5-bromo-2-nitrophenyl)-2-methoxy-N-methylacetamide
Quantity
477 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([N:8]([CH3:14])[C:9](=O)[CH2:10][O:11][CH3:12])[CH:7]=1.[Cl-].[Cl-].[Ca+2].C([O-])(O)=O.[Na+]>CC(O)=O.[Zn]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:15]=[C:9]([CH2:10][O:11][CH3:12])[N:8]([CH3:14])[C:6]=2[CH:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
N-(5-bromo-2-nitrophenyl)-2-methoxy-N-methylacetamide
Quantity
477 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)N(C(COC)=O)C)[N+](=O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel column chromatography (hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(N(C(=N2)COC)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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